molecular formula C11H21NO3 B13569987 Methyl (tetrahydro-2h-pyran-4-yl)valinate

Methyl (tetrahydro-2h-pyran-4-yl)valinate

Cat. No.: B13569987
M. Wt: 215.29 g/mol
InChI Key: UWSIQSMGSMJFFW-UHFFFAOYSA-N
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Description

Methyl (tetrahydro-2h-pyran-4-yl)valinate is an organic compound characterized by a tetrahydropyran ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (tetrahydro-2h-pyran-4-yl)valinate can be synthesized through several methods. One common approach involves the esterification of tetrahydro-2h-pyran-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Methyl (tetrahydro-2h-pyran-4-yl)valinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (tetrahydro-2h-pyran-4-yl)valinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (tetrahydro-2h-pyran-4-yl)valinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways . The tetrahydropyran ring structure also contributes to its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

  • Methyl tetrahydro-2h-pyran-4-carboxylate
  • Tetrahydro-2h-pyran-4-yl acetate
  • Tetrahydro-2h-pyran-4-yl methanol

Comparison: Methyl (tetrahydro-2h-pyran-4-yl)valinate is unique due to its specific ester group and the presence of the valinate moiety. This distinguishes it from other similar compounds, which may have different functional groups or substituents. The presence of the valinate group can influence the compound’s reactivity and its applications in various fields .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 3-methyl-2-(oxan-4-ylamino)butanoate

InChI

InChI=1S/C11H21NO3/c1-8(2)10(11(13)14-3)12-9-4-6-15-7-5-9/h8-10,12H,4-7H2,1-3H3

InChI Key

UWSIQSMGSMJFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC1CCOCC1

Origin of Product

United States

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